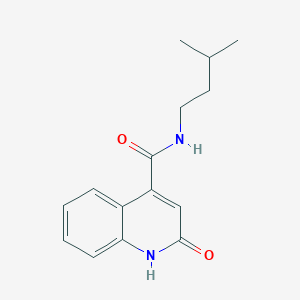
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that belongs to the quinoline family. It is commonly referred to as QNB and is used in various scientific research applications.
Mechanism of Action
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
QNB has been shown to have several biochemical and physiological effects. It has been reported to inhibit the release of acetylcholine from nerve terminals, which leads to a decrease in the activity of the cholinergic system. QNB has also been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in gastrointestinal motility.
Advantages and Limitations for Lab Experiments
QNB has several advantages for lab experiments. It is a potent antagonist of the muscarinic receptor and can be used to study the role of this receptor in various physiological processes. QNB is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using QNB in lab experiments. It has a short half-life and can rapidly degrade in biological systems, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the use of QNB in scientific research. One potential area of research is the role of the muscarinic receptor in neurodegenerative diseases such as Alzheimer's disease. QNB could be used to study the effects of muscarinic receptor antagonism on the progression of these diseases. Another potential area of research is the development of more potent and selective muscarinic receptor antagonists based on the structure of QNB.
Conclusion:
In conclusion, 4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that has been extensively studied for its potential use in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor and has several biochemical and physiological effects. QNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of QNB in scientific research, including the study of neurodegenerative diseases and the development of more potent and selective muscarinic receptor antagonists.
Synthesis Methods
The synthesis of QNB involves the reaction of 4-chloroquinoline with 3-methyl-1-butanol in the presence of sodium hydride. The resulting product is then treated with potassium carbonate to obtain QNB. This method has been widely used for the synthesis of QNB and has been reported in several scientific publications.
Scientific Research Applications
QNB has been extensively studied for its potential use as a tool in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. QNB has been used to study the role of the muscarinic receptor in these processes and has shown promising results.
properties
CAS RN |
171204-21-0 |
|---|---|
Product Name |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)7-8-16-15(19)12-9-14(18)17-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
IVDXUUYOJJPGCM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Other CAS RN |
171204-21-0 |
synonyms |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

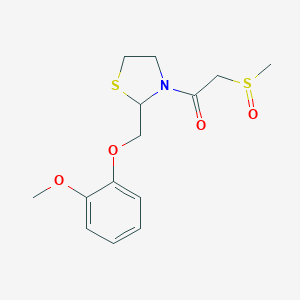
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
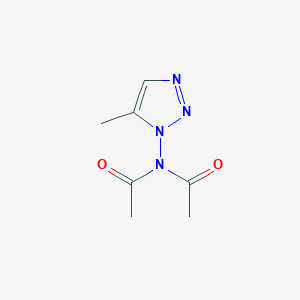
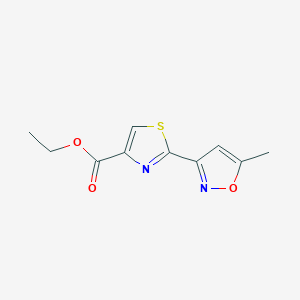
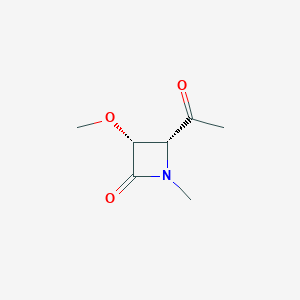

![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)
